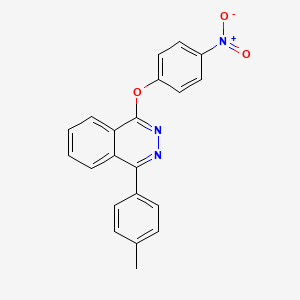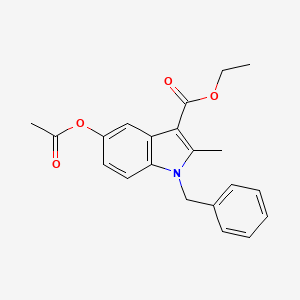![molecular formula C20H15ClFN3O B5326017 7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5326017.png)
7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine, also known as CFMP, is a pyrazolopyrimidine derivative that has been studied for its potential applications in scientific research. CFMP is a heterocyclic compound that has shown promise in various fields of research, including cancer treatment, neurological disorders, and inflammation.
Mecanismo De Acción
The mechanism of action of 7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine is not fully understood, but it is believed to act through the inhibition of various signaling pathways. This compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This compound has also been found to inhibit the NF-κB pathway, which plays a role in inflammation and cancer. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine is its potential for use in cancer treatment and neurological disorders. This compound has been found to be effective in inhibiting the growth of cancer cells and protecting against neurodegeneration. Another advantage of this compound is its relatively simple synthesis method, which allows for large-scale production. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo. Further research is needed to address this limitation and optimize the formulation of this compound for use in scientific research.
Direcciones Futuras
There are several future directions for research on 7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine. One direction is the development of new cancer therapies using this compound. This compound has shown promise in inhibiting the growth of cancer cells and may be useful in the development of new treatments. Another direction is the study of this compound in other neurological disorders, such as multiple sclerosis and Huntington's disease. This compound has been found to have neuroprotective effects and may be useful in the treatment of these disorders. Further research is also needed to fully understand the mechanism of action of this compound and optimize its formulation for use in scientific research.
Métodos De Síntesis
The synthesis of 7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine involves the reaction of 4-chlorobenzaldehyde, 4-fluorobenzaldehyde, and 2-methoxymethylpyrazine-3-carboxylic acid with triethylamine and acetic anhydride. The resulting product is then purified through recrystallization to obtain pure this compound. This synthesis method has been optimized for high yields and purity and has been used in various scientific studies.
Aplicaciones Científicas De Investigación
7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research for this compound is in cancer treatment. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. This compound has also been studied for its potential applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been found to have neuroprotective effects and may be useful in the treatment of these disorders.
Propiedades
IUPAC Name |
7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3O/c1-26-12-17-19(14-4-8-16(22)9-5-14)20-23-11-10-18(25(20)24-17)13-2-6-15(21)7-3-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDONYHYLFACES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(cyclohexylmethyl)-4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine](/img/structure/B5325941.png)
![3-(4-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acrylamide](/img/structure/B5325948.png)
![(2R*,3S*,6R*)-5-(1H-indazol-3-ylcarbonyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5325955.png)
![N-{[2-(diethylamino)pyridin-3-yl]methyl}-2-methyl-3-oxo-2,3,5,6,7,8-hexahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B5325961.png)
![8-(2,3,4-trifluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5325975.png)
![N-(2-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5325979.png)
![1'-[(3-isobutyl-5-isoxazolyl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5325986.png)

![N-[4-(aminocarbonyl)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5325998.png)
![3,5-dichloro-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}pyridine](/img/structure/B5326002.png)



![N-{3-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5326047.png)